molecular formula C10H5ClFN3 B13119651 4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline

4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline

Cat. No.: B13119651
M. Wt: 221.62 g/mol
InChI Key: AGAMJRHJCRJOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both chlorine and fluorine atoms, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst, induced by visible light . This method yields the desired imidazoquinoxaline as the main product. Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate, iridium catalysts, and other nucleophilic or electrophilic agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

4-chloro-7-fluoroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C10H5ClFN3/c11-9-10-13-3-4-15(10)8-2-1-6(12)5-7(8)14-9/h1-5H

InChI Key

AGAMJRHJCRJOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C3=NC=CN23)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.